molecular formula C11H13NO4 B14738883 4-Amino-2-(4-methoxyphenyl)-4-oxobutanoic acid CAS No. 5468-16-6

4-Amino-2-(4-methoxyphenyl)-4-oxobutanoic acid

Cat. No.: B14738883
CAS No.: 5468-16-6
M. Wt: 223.22 g/mol
InChI Key: DCRYCSHWUVYXNX-UHFFFAOYSA-N
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Description

4-Amino-2-(4-methoxyphenyl)-4-oxobutanoic acid is an organic compound that features both an amino group and a methoxyphenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-methoxyphenyl)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds through a condensation mechanism, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-methoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-(4-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can interact with hydrophobic pockets within proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(4-methoxyphenyl)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a methoxyphenyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

5468-16-6

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

4-amino-2-(4-methoxyphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C11H13NO4/c1-16-8-4-2-7(3-5-8)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H2,12,13)(H,14,15)

InChI Key

DCRYCSHWUVYXNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)N)C(=O)O

Origin of Product

United States

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